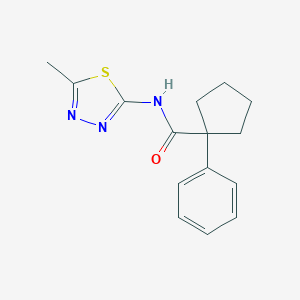
3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide, also known as MPMP, is a chemical compound that belongs to the class of N-acylpyridines. It has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Wirkmechanismus
The exact mechanism of action of 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide is not fully understood. However, it is believed to exert its effects through the modulation of the endocannabinoid system, which plays a crucial role in pain perception, inflammation, and neuroprotection. 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide has been shown to increase the levels of the endocannabinoid anandamide, which is known to have analgesic and anti-inflammatory properties.
Biochemical and Physiological Effects
3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models. It has also been shown to improve cognitive function and reduce neuroinflammation in models of neurodegenerative disease. Additionally, 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide in lab experiments is its potent analgesic and anti-inflammatory properties, which make it a valuable tool for studying pain and inflammation. Additionally, its ability to modulate the endocannabinoid system makes it a promising candidate for the development of new drugs for the treatment of neurodegenerative disorders.
However, one limitation of using 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the mechanism of action of 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide and its potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide. One area of interest is the development of new drugs based on the structure of 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide for the treatment of pain and inflammation. Additionally, more research is needed to fully understand the mechanism of action of 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide and its potential applications in the treatment of neurodegenerative disorders. Finally, further studies are needed to investigate the safety and toxicity of 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide in humans.
Conclusion
In conclusion, 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide is a promising compound with potential applications in medicinal chemistry, drug discovery, and neuroscience. Its potent analgesic and anti-inflammatory properties, as well as its ability to modulate the endocannabinoid system, make it a valuable tool for studying pain, inflammation, and neurodegenerative disease. However, more research is needed to fully understand its mechanism of action and potential side effects, as well as its potential as a drug candidate.
Synthesemethoden
The synthesis of 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide involves the reaction of 4-methoxybenzoyl chloride with 5-methyl-2-pyridinecarboxamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications. Additionally, 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide |
|---|---|
Molekularformel |
C16H18N2O2 |
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C16H18N2O2/c1-12-3-9-15(17-11-12)18-16(19)10-6-13-4-7-14(20-2)8-5-13/h3-5,7-9,11H,6,10H2,1-2H3,(H,17,18,19) |
InChI-Schlüssel |
DOFNUSUOGSVUQU-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)CCC2=CC=C(C=C2)OC |
Kanonische SMILES |
CC1=CN=C(C=C1)NC(=O)CCC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide](/img/structure/B263059.png)
![3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263062.png)

![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)

![N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263070.png)


![2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B263075.png)
![Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263077.png)